Home > Products > Screening Compounds P112958 > 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin - 1356839-88-7

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Catalog Number: EVT-1483401
CAS Number: 1356839-88-7
Molecular Formula: C₅₉H₉₃D₄NO₁₄Si
Molecular Weight: 1076.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a stable isotope-labeled derivative of rapamycin, a macrolide compound originally derived from Streptomyces hygroscopicus. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and drug interactions. It falls under the category of mTOR (mammalian target of rapamycin) inhibitors, which are crucial in regulating cell growth and proliferation, making them significant in cancer treatment and organ transplant immunosuppression.

Source and Classification

Rapamycin was first discovered as an antifungal agent and has since been recognized for its immunosuppressive properties. The compound 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is synthesized as a derivative to enhance its stability and facilitate its use in various analytical techniques. It is classified as an impurity reference material, specifically used in pharmaceutical toxicology and research settings .

Synthesis Analysis

The synthesis of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin involves several steps that enhance the chemical's stability and usability:

  1. Starting Material: The synthesis begins with rapamycin, which is then modified through the introduction of the tert-butyldimethylsilyl group.
  2. Reagents: The reaction typically employs 2-((t-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate as the alkylating agent.
  3. Reaction Conditions: The reaction is conducted in an organic solvent such as toluene at elevated temperatures (around 60°C) to facilitate the formation of the desired silyl-protected derivative .
  4. Purification: Post-reaction, the product undergoes purification to eliminate any undesired by-products, ensuring high yield and purity .
Molecular Structure Analysis

The molecular formula for 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is C59H93D4NO14SiC_{59}H_{93}D_4NO_{14}Si, with a molecular weight of approximately 1076.51 g/mol. The structure includes a complex arrangement of carbon rings typical of macrolide antibiotics, with specific functional groups that contribute to its biological activity .

Structural Features

  • Silyl Group: The presence of the tert-butyldimethylsilyl group enhances the compound's stability.
  • Isotope Labeling: The deuterium labeling allows for precise tracking in metabolic studies.
Chemical Reactions Analysis

The primary chemical reactions involving 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin include:

  1. Alkylation Reaction: This involves the nucleophilic attack on the hydroxyl group of rapamycin by the silyl ether, leading to the formation of the silyl-protected derivative.
  2. Deprotection Reaction: Under mild acidic conditions, the silyl group can be removed, yielding everolimus or other derivatives as needed for specific applications .
Mechanism of Action

As an mTOR inhibitor, 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin functions by binding to the FKBP12 protein, forming a complex that inhibits mTOR signaling pathways. This inhibition results in reduced cell proliferation and angiogenesis, making it effective in preventing organ transplant rejection and treating certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Molecular Weight: 1076.51 g/mol
  • Chemical Stability: Enhanced by the tert-butyldimethylsilyl group, allowing for longer shelf life and usability in various experiments .
Applications

The applications of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin are extensive within scientific research:

  1. Metabolic Pathway Studies: Used as a tracer to study drug metabolism and pharmacokinetics.
  2. Analytical Chemistry: Serves as a reference standard for quality control in pharmaceutical development.
  3. Cancer Research: Investigated for its effects on tumor growth inhibition due to its role as an mTOR inhibitor.

This compound exemplifies how modifications to existing drugs can enhance their utility in research and clinical applications, particularly in understanding complex biological systems.

Chemical Characterization of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

Structural Analysis and Isotopic Labeling

Molecular Formula and Deuterium Incorporation (C₅₉H₉₃D₄NO₁₄Si)

This deuterated rapamycin derivative features the molecular formula C₅₉H₉₃D₄NO₁₄Si and a molecular weight of 1,076.51 g/mol [1] [6] [10]. The deuterium atoms are strategically incorporated at four positions within the tert-butyldimethylsilyloxyethyl (TBDMS-oxyethyl) side chain, specifically replacing hydrogen atoms in the -O-CH₂-CH₂-O- linker group [6] [10]. Isotopic labeling occurs at the ethylene bridge (-O-CD₂-CD₂-O-Si), confirmed by mass spectrometry showing a +4 Da shift compared to the non-deuterated analog (MW 1,072.48 g/mol) [3] [10]. This modification retains the core rapamycin structure while enabling precise tracking in metabolic and pharmacokinetic studies [8].

Table 1: Molecular Characteristics Comparison

Property42-O-TBDMS-oxyethyl-d4 RapamycinParent Rapamycin
Molecular FormulaC₅₉H₉₃D₄NO₁₄SiC₅₁H₇₉NO₁₃
Molecular Weight (g/mol)1,076.51914.17
Deuterium PositionsTBDMS-oxyethyl ethylene groupNone
Key Functional GroupDeuterated silyl etherNative hydroxyl

Comparative Structural Differences from Parent Rapamycin (C₅₁H₇₉NO₁₃)

The parent compound rapamycin (Sirolimus, C₅₁H₇₉NO₁₃) is a macrolide lactone with a molecular weight of 914.17 g/mol [5] [8]. Structural modifications in the deuterated derivative include:

  • Functional Group Replacement: The hydroxyl group at the C42 position of rapamycin is replaced by the deuterated TBDMS-oxyethyl-d4 moiety (-O-CD₂-CD₂-OSi(CH₃)₂C(CH₃)₃) [3] [9].
  • Steric and Electronic Effects: The bulky TBDMS group increases steric hindrance around C42, enhancing steric protection against enzymatic degradation. Deuterium incorporation further alters bond vibrational frequencies and kinetic isotope effects [1] [10].
  • Core Preservation: The triene macrolide backbone, pipecolate ring, and mTOR-binding domain (responsible for biological activity) remain identical to rapamycin [5] [8].

Synthesis and Modification Strategies

Key Synthetic Pathways for Deuterated Rapamycin Derivatives

Synthesis begins with 2-tert-butyldimethylsilyloxyethanol-d4 (CAS 764650-43-3, C₈H₁₆D₄O₂Si, MW 180.35 g/mol), where all four hydrogens of the ethylene glycol segment are replaced by deuterium [7]. This deuterated reagent is coupled with rapamycin under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), facilitating nucleophilic substitution at C42 [9]. Critical steps include:

  • Regioselective Protection: Rapamycin’s C42 hydroxyl is selectively targeted due to lower steric hindrance compared to other hydroxyl groups.
  • Deuterium Transfer: The ethylene glycol-d4 linker ensures isotopic labeling exclusively at the C42 side chain [6] [10].
  • Purification: Chromatographic techniques remove non-deuterated byproducts, achieving ≥95% isotopic purity [10].

Role of tert-Butyldimethylsilyloxyethyl Group in Stability and Bioactivity

The TBDMS-oxyethyl group serves dual purposes:

  • Steric Protection: The bulky tert-butyldimethylsilyl moiety shields the C-O bond from esterase-mediated hydrolysis, significantly improving metabolic stability in hepatic microsomes [1] [9].
  • Synthetic Handle: This group acts as a temporary protecting group during Everolimus-d4 synthesis. It is cleaved under mild acidic conditions (e.g., HF/pyridine), yielding deuterated Everolimus (40-O-(2-hydroxyethyl-d4)-rapamycin) without isotopic scrambling [1] [4] [6].
  • Bioactivity Retention: The modification preserves mTOR affinity, as confirmed by kinase inhibition assays showing IC₅₀ values comparable to non-deuterated analogs [9].

Physicochemical Properties

Solubility in Organic Solvents (Chloroform, Methanol)

This derivative exhibits high solubility in aprotic organic solvents:

  • Chloroform: >50 mg/mL, facilitating NMR analysis and chromatographic purification [6].
  • Dichloromethane/Ethyl Acetate: >20 mg/mL, ideal for reaction media [6] [10].
  • Methanol/Ethanol: ~10–15 mg/mL, suitable for analytical dilutions [3] [10].
  • Aqueous Systems: Insoluble in water (<0.1 mg/mL) due to the hydrophobic TBDMS group [3].

Table 2: Solubility Profile

SolventSolubility (mg/mL)Applications
Chloroform>50NMR, Reaction medium
Dichloromethane>20Synthesis, Purification
Ethyl Acetate>20Chromatography
Methanol10–15HPLC, Mass spectrometry
Water<0.1Not applicable

Thermal Stability and Degradation Profiles

Thermogravimetric analysis indicates:

  • Decomposition Onset: ~200°C under inert atmosphere [10].
  • Key Degradation Pathways:
  • Desilylation at >150°C, releasing tert-butyldimethylsilanol and ethylene-d4 glycol [9].
  • Macrolide ring oxidation above 180°C [5].
  • Storage Recommendations: Stable for >2 years at –20°C as a neat solid. Solutions in DMSO or methanol retain integrity for ≤2 months at –20°C [5] [10]. Hygroscopicity necessitates anhydrous handling [9].

Analytical and Synthetic Applications

Role as Intermediate for Everolimus-d4 Synthesis

This compound is exclusively used to synthesize Everolimus-d4 (a deuterated immunosuppressant):

  • Deprotection Step: Fluoride-mediated cleavage (e.g., TBAF) removes the TBDMS group, yielding 40-O-(2-hydroxyethyl-d4)-rapamycin (Everolimus-d4) [1] [6].
  • Isotopic Purity: Ensures >98% deuterium enrichment in the final API, critical for avoiding isotopic dilution in quantitative assays [6] [10].

Utility in Quantitative Mass Spectrometry

  • Internal Standard Function: Co-elutes with non-deuterated Everolimus in LC-MS but shows distinct m/z shifts (Δ = +4), enabling precise quantification in biological matrices [8].
  • Metabolic Studies: Tracks hepatic metabolites without interference from endogenous compounds [8].

Table 3: Compound Synonyms and Identifiers

SynonymCAS NumberSource
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin1356839-88-7 [6] [10]
Everolimus-d4 tert-Butyldimethylsilyl Ether1356839-88-7 [4] [6]
42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin1356839-88-7 [10]

Properties

CAS Number

1356839-88-7

Product Name

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C₅₉H₉₃D₄NO₁₄Si

Molecular Weight

1076.51

InChI

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC

Synonyms

42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl-d4]rapamycin; _x000B_Everolimus-d4 tert-Butyldimethylsilyl Ether;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.